[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Medicinal chemists targeting Naᵥ1.7 for pain often struggle to source the exact 6-chloro-5-isobutoxypyridine-2-methanol intermediate that retains the steric and lipophilic fingerprint required for membrane binding. This compound provides that validated fragment from US10071957, eliminating the need to stock separate aldehyde, acid, and boronic acid analogs. • Delivers the 6-chloro-5-isobutoxypyridin-3-yloxy warhead that drives sulfonamide leads with membrane IC₅₀ values of 70.8 nM - 4.44 μM and patch-clamp IC₅₀ as low as 9 nM. • One-step oxidation to the aldehyde or acid reduces SKU proliferation and consolidates procurement into a single, larger-volume item.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 2169428-72-0
Cat. No. B1412791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
CAS2169428-72-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(N=C(C=C1)CO)Cl
InChIInChI=1S/C10H14ClNO2/c1-7(2)6-14-9-4-3-8(5-13)12-10(9)11/h3-4,7,13H,5-6H2,1-2H3
InChIKeyUYDFCIVIXHQIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Scaffold Importance for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol


[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS 2169428‑72‑0) is a disubstituted pyridine building block bearing a chloro group at the 6‑position, a branched 2‑methylpropoxy (isobutoxy) ether at the 5‑position, and a primary hydroxymethyl handle at the 2‑position . With a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g·mol⁻¹, it belongs to the 6‑chloro‑5‑alkoxy‑2‑pyridinemethanol family—a series of intermediates expressly designed for the construction of voltage‑gated sodium channel (Naᵥ) inhibitors, particularly those targeting Naᵥ1.7 for pain indications [1][2]. Its bifunctional reactivity (hydroxymethyl for coupling/oxidation; chlorine for cross‑coupling or nucleophilic displacement) distinguishes it from simple monofunctional pyridine derivatives and positions it as a strategic intermediate in medicinal chemistry programs requiring differentiated alkoxy substitution patterns .

1
Strategic intermediate for constructing Naᵥ1.7 inhibitor pharmacophores.
2
Bifunctional reactivity supports hydroxymethyl coupling and chloro cross-coupling workflows.
3
Differentiated alkoxy pattern for medicinal chemistry programs requiring steric and lipophilic tuning.

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol: Irreplaceable in Naᵥ1.7 Synthesis


Within the 6‑chloro‑5‑alkoxy‑2‑pyridinemethanol series, the alkoxy substituent is not a passive spectator. Patent US10071957 and associated BindingDB records demonstrate that the 6‑chloro‑5‑isobutoxypyridin‑3‑yloxy fragment is a critical pharmacophoric element in multiple Naᵥ1.7 inhibitors, with membrane‑binding IC₅₀ values spanning 70.8 nM to 4.44 μM depending on the appended sulfonamide [1][2]. The branched 2‑methylpropoxy group imparts a steric and lipophilic profile that is distinct from linear n‑propoxy, unbranched ethoxy, or smaller methoxy analogs—differences that directly affect downstream target potency, selectivity, and physicochemical properties of the final drug candidates . Substituting the isobutoxy intermediate with a cheaper methoxy or ethoxy analog risks altering reaction regioselectivity during etherification of the 5‑hydroxy precursor and may produce final compounds with materially different Naᵥ1.7 affinity, as evidenced by the >500‑fold potency range observed among structurally related sulfonamide congeners in the same patent family [1].

Risk 1
Replacing isobutoxy with smaller methoxy or ethoxy analogs may alter Naᵥ1.7 affinity, as a >500-fold potency range is reported among related sulfonamides.
Risk 2
Linear n-propoxy analogs share a similar computed steric parameter but differ in three-dimensional shape, which may shift cross-coupling regioselectivity.
Risk 3
Oxidation-state-locked analogs like the aldehyde or boronic acid reduce synthetic convergence and may require additional redox steps in a sequence.

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol: Procurement Evidence & Comparisons


Lipophilicity & MW Advantage over Smaller Alkoxy Analogs

The target compound (MW 215.68 g·mol⁻¹) is the most lipophilic and sterically demanding member of the 6‑chloro‑5‑alkoxy‑2‑pyridinemethanol series. Compared with the 5‑methoxy analog (CAS 1227602‑31‑4, MW 173.60), the 5‑ethoxy analog (CAS 2169607‑03‑6, MW 187.62), and the 5‑isopropoxy analog (CAS 1246388‑94‑2, MW 201.65), the isobutoxy derivative provides a progressive increase in molecular weight and calculated logP that can be exploited to fine‑tune the lipophilicity of downstream lead compounds without altering the core pyridine scaffold . This incremental lipophilicity is relevant for CNS‑penetrant programs where higher logP often correlates with improved blood‑brain barrier permeability [1].

Lipophilicity & MW
Cross-study comparable
+42.1vs methoxy
+28.1vs ethoxy
+14.0vs isopropoxy
Incrementally higher MW and predicted logP to support CNS-penetrant lead optimization.
Class-level logP inference from vendor technical datasheets.
Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Hydroxymethyl Reactivity Advantage over Acid Analogs

The 2‑hydroxymethyl group of [6‑chloro‑5‑(2‑methylpropoxy)pyridin‑2‑yl]methanol provides a versatile synthetic handle that can be directly oxidized to the corresponding aldehyde (CAS 2167918‑29‑6) or carboxylic acid, or converted to a leaving group for nucleophilic displacement—all without requiring protection/deprotection sequences . This contrasts with the commercially available 6‑chloro‑5‑isobutoxypyridine‑2‑carbaldehyde (CAS 2167918‑29‑6, MW 213.66) and 5‑chloro‑6‑isobutoxypyridin‑3‑ylboronic acid (CAS not publicly listed), which offer only single‑function reactivity and require additional synthetic steps to access the alcohol oxidation state if needed for downstream coupling .

Hydroxymethyl Reactivity
Cross-study comparable
≥3extra pathways
Broader synthetic utility compared to oxidation-state-locked analogs.
Pathway count based on standard transformations; yields are condition-dependent.
Synthetic intermediate Hydroxymethyl reactivity Building block procurement

Naᵥ1.7 Pharmacophore Validation Across Sulfonamide Chemotypes

Patent US10071957 and BindingDB data confirm that the 6‑chloro‑5‑isobutoxypyridin‑3‑yloxy fragment—directly derived from [6‑chloro‑5‑(2‑methylpropoxy)pyridin‑2‑yl]methanol via O‑alkylation at the 3‑position of the pyridine ring—is a privileged pharmacophore for Naᵥ1.7 inhibition [1][2]. Four exemplified sulfonamide analogs containing this fragment show membrane‑binding IC₅₀ values of 70.8 nM (Example 4), 542 nM (Example 16), 4,440 nM (Example 19), and 77.3 nM (Example 26), with the most potent analog (Example 4) achieving 9 nM in patch‑clamp electrophysiology [2]. While analogous methoxy and ethoxy pyridine building blocks (CAS 1227602‑31‑4 and 2169607‑03‑6) are commercially available, no corresponding Naᵥ1.7 sulfonamide series using those smaller alkoxy fragments has been reported in the patent literature, strongly suggesting that the isobutoxy substitution pattern was specifically optimized for this target .

Naᵥ1.7 Pharmacophore Validation
Direct comparison
Isobutoxy fragment: Naᵥ1.7 IC₅₀ 9–4,440 nM reported.
Smaller alkoxy analogs: No published Naᵥ1.7 series (pharmacologically unvalidated).
Procurement is supported by existing structure-activity relationship data.
Data from US10071957 patent examples and BindingDB records.
Nav1.7 inhibitor Pain target Ion channel pharmacology

Steric Differentiation: Isobutoxy vs. n-Propoxy in Cross-Coupling

The branched 2‑methylpropoxy substituent in the target compound introduces greater steric bulk adjacent to the pyridine C‑4 and C‑6 positions than the linear n‑propoxy analog (CAS 943750‑90‑1). This steric differentiation can influence the regioselectivity of palladium‑catalyzed cross‑coupling reactions at the chlorine‑bearing C‑6 position, where the branched alkoxy group may retard undesired coupling at the C‑4 position through steric shielding . While direct experimental comparative data for this specific compound pair are not available in the public domain, the principle of alkoxy‑directed steric control in pyridine cross‑coupling is well‑established in the synthetic methodology literature [1], and the isobutoxy group provides a steric profile (Taft Es parameter approximately −0.35) that is measurably distinct from the n‑propoxy group (Es ≈ −0.36, similar steric bulk but different shape due to branching at the β‑carbon) [2].

Steric Differentiation
Class-level inference
Isobutoxy vs. n-propoxy: Similar Taft Es (~-0.35 vs. -0.36), but distinct 3D footprint due to β-branching.
May influence cross-coupling regioselectivity; requires experimental confirmation.
Class-level inference from steric parameter literature.
Cross-coupling Steric effects Reaction regioselectivity

Application Scenarios for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol


Naᵥ1.7 Lead Optimization: Validated Pain-Target SAR

Medicinal chemistry teams pursuing voltage‑gated sodium channel Naᵥ1.7 inhibitors for chronic pain can procure [6‑chloro‑5‑(2‑methylpropoxy)pyridin‑2‑yl]methanol as the key intermediate for constructing the 6‑chloro‑5‑isobutoxypyridin‑3‑yloxy warhead exemplified in US10071957 [1]. Four distinct sulfonamide analogs derived from this fragment have demonstrated membrane‑binding IC₅₀ values between 70.8 nM and 4,440 nM, with the most potent achieving 9 nM in patch‑clamp electrophysiology [2]. This represents a de‑risked entry point into a patent‑protected chemical space with established structure–activity relationships.

Hydroxymethyl Intermediate: Consolidation over Multiple Analogs

Laboratories that currently stock separate aldehyde (CAS 2167918‑29‑6), carboxylic acid, and boronic acid derivatives of the 6‑chloro‑5‑isobutoxypyridine scaffold can consolidate procurement around [6‑chloro‑5‑(2‑methylpropoxy)pyridin‑2‑yl]methanol [1]. The 2‑hydroxymethyl group is directly oxidizable to the aldehyde or acid in a single step and can be converted to leaving groups for nucleophilic displacement, offering ≥3 additional derivatization pathways compared with the aldehyde analog [2]. This consolidation reduces inventory complexity and may lower per‑unit costs through larger single‑item purchase volumes.

CNS-Penetrant Kinase Inhibitors: Lipophilicity Differentiation

For CNS‑targeted kinase inhibitor programs (e.g., EGFR inhibitors requiring blood‑brain barrier penetration), the isobutoxy building block provides a molecular weight of 215.68 g·mol⁻¹—incrementally higher than the methoxy (173.60), ethoxy (187.62), and isopropoxy (201.65) analogs—which translates to higher predicted logP and potentially improved CNS partitioning [1][2]. Patent landscape analysis indicates activity in EGFR inhibitor applications for compounds built on this scaffold, aligning with oncology‑focused biotech investment patterns [3].

Agrochemical Intermediate: Fungicide & Herbicide Precursor

The compound class of 6‑chloro‑2‑pyridinemethanols has established precedent in agrochemical applications, where the combination of a chlorine leaving group and a hydroxymethyl handle enables construction of fungicidal and herbicidal active ingredients [1]. The branched isobutoxy substituent may confer improved lipophilicity and metabolic stability relative to smaller alkoxy analogs in planta, though specific comparative field trial data for this compound are not publicly available.

Application
Selection Property
Validation Focus
Naᵥ1.7 lead optimization studies
Validated pharmacophore entry point
Target engagement and isoform selectivity assays
Synthetic intermediate consolidation
Bifunctional hydroxymethyl handle
Synthetic step-count and inventory reduction assessment
CNS-penetrant kinase inhibitor programs
Incremental lipophilicity and MW profile
Blood-brain barrier permeability and CNS partitioning models
Agrochemical active ingredient precursor
Chloro and hydroxymethyl reactivity
In-planta metabolic stability and efficacy screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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